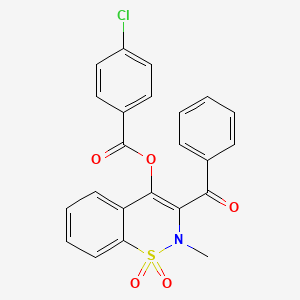![molecular formula C27H24FNO4 B11578604 N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-4-(pentyloxy)benzamide](/img/structure/B11578604.png)
N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-4-(pentyloxy)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-4-(pentyloxy)benzamide is a complex organic compound with a molecular formula of C28H27NO4
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-4-(pentyloxy)benzamide typically involves multiple steps, starting with the preparation of the benzofuran core. The benzofuran core can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate acetophenone derivative under acidic conditions. The fluorobenzoyl group is then introduced via Friedel-Crafts acylation using 4-fluorobenzoyl chloride and a Lewis acid catalyst such as aluminum chloride. Finally, the pentyloxybenzamide moiety is attached through an amide coupling reaction using 4-(pentyloxy)benzoic acid and a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to multi-kilogram quantities. Purification steps such as recrystallization or chromatography would be employed to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-4-(pentyloxy)benzamide can undergo various chemical reactions, including:
Oxidation: The benzofuran core can be oxidized to form benzofuran-2,3-dione derivatives.
Reduction: The carbonyl groups in the fluorobenzoyl and benzamide moieties can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom in the fluorobenzoyl group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Benzofuran-2,3-dione derivatives.
Reduction: Alcohol derivatives of the fluorobenzoyl and benzamide moieties.
Substitution: Amino or thio-substituted derivatives of the fluorobenzoyl group.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the benzofuran core.
Medicine: Explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-4-(pentyloxy)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzofuran core can participate in π-π interactions with aromatic amino acids in proteins, while the fluorobenzoyl and benzamide moieties can form hydrogen bonds with polar residues. These interactions can lead to changes in the conformation and activity of the target proteins, resulting in the desired biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-[2-(4-Methylbenzoyl)-1-benzofuran-3-yl]-4-(pentyloxy)benzamide: Similar structure but with a methyl group instead of a fluorine atom.
N-[2-(4-Chlorobenzoyl)-1-benzofuran-3-yl]-4-(pentyloxy)benzamide: Similar structure but with a chlorine atom instead of a fluorine atom.
N-[2-(4-Bromobenzoyl)-1-benzofuran-3-yl]-4-(pentyloxy)benzamide: Similar structure but with a bromine atom instead of a fluorine atom.
Uniqueness
N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-4-(pentyloxy)benzamide is unique due to the presence of the fluorine atom in the benzoyl group, which can significantly influence its electronic properties and reactivity. The fluorine atom can enhance the compound’s stability and lipophilicity, making it a valuable candidate for various applications in medicinal chemistry and material science.
Propriétés
Formule moléculaire |
C27H24FNO4 |
|---|---|
Poids moléculaire |
445.5 g/mol |
Nom IUPAC |
N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-4-pentoxybenzamide |
InChI |
InChI=1S/C27H24FNO4/c1-2-3-6-17-32-21-15-11-19(12-16-21)27(31)29-24-22-7-4-5-8-23(22)33-26(24)25(30)18-9-13-20(28)14-10-18/h4-5,7-16H,2-3,6,17H2,1H3,(H,29,31) |
Clé InChI |
JJWUIFTWTCWKNM-UHFFFAOYSA-N |
SMILES canonique |
CCCCCOC1=CC=C(C=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)C4=CC=C(C=C4)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-(3-chlorophenyl)-1-(4-fluorophenyl)-4-hydroxy-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidin-2(1H)-one](/img/structure/B11578532.png)
![(6Z)-3-(3-methylphenyl)-6-(3,4,5-trimethoxybenzylidene)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B11578536.png)
![8-Ethyl-5-oxo-2-[4-(phenylcarbamothioyl)piperazin-1-yl]pyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B11578545.png)
![N-[(4,5-dimethyl-2-oxido-1,3,2-dioxaphospholan-2-yl)(1H-indol-3-yl)methyl]-4-methylaniline](/img/structure/B11578549.png)
![3-(4-Tert-butylphenyl)-6-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11578556.png)
![(3E)-3-({1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}methylidene)-1-phenyl-1,3-dihydro-2H-indol-2-one](/img/structure/B11578559.png)
![9-ethyl-12,14-dimethyl-1,8,12,14-tetrazatetracyclo[8.7.0.02,7.011,16]heptadeca-2,4,6,8,10,16-hexaene-13,15-dione](/img/structure/B11578561.png)
![1-[6-(4-ethylphenyl)-3-(hexylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone](/img/structure/B11578563.png)
![3-{(2E)-2-[5-cyano-1-(2-hydroxyethyl)-4-methyl-2,6-dioxo-1,6-dihydropyridin-3(2H)-ylidene]hydrazinyl}benzoic acid](/img/structure/B11578571.png)
![2-(4,5-Dimethyl-1,3-thiazol-2-yl)-1-[4-(pentyloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11578575.png)

![2-(2-Chlorobenzyl)-1-(4-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11578591.png)
![N,N-diethyl-6-(4-methylphenyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11578595.png)
![4,4-dimethyl-N-(2-phenylethyl)-8-pyrrolidin-1-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine](/img/structure/B11578597.png)
